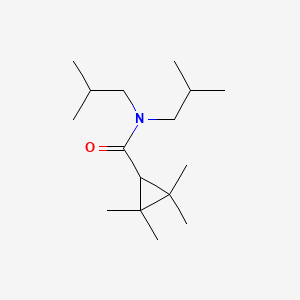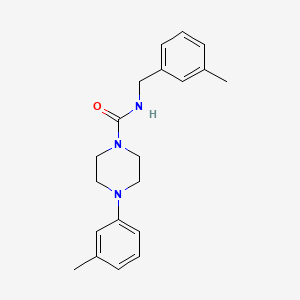![molecular formula C15H10N2O B15283272 9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one](/img/structure/B15283272.png)
9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one is a heterocyclic compound that belongs to the class of benzoquinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one can be achieved through several synthetic routes. One common method involves the Claisen–Schmidt condensation reaction. This reaction typically involves the condensation of benzo[h]pyrano[3,4-b]quinolin-8-one with aromatic aldehydes under eco-friendly, solvent-free conditions . The reaction is carried out at room temperature and yields the desired product in good quantities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the industrial production more sustainable.
化学反応の分析
Types of Reactions
9,10-Dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties.
科学的研究の応用
9,10-Dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one has a wide range of scientific research applications:
Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound has shown potential as an anticancer, antibacterial, and antioxidant agent.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of 9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, thereby interfering with cellular processes such as replication and transcription. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, making it a promising candidate for anticancer therapy.
類似化合物との比較
Similar Compounds
- 9-Arylidene-9,11-dihydro-8H-benzo[h]pyrano[3,4-b]quinolin-8-ones
- 2-Arylideneimidazo[1,2-a]pyridinones
- Pyrrolopyrazine derivatives
Uniqueness
Compared to similar compounds, 9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one stands out due to its unique structural features and diverse biological activities. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a versatile compound for research and development in multiple fields.
特性
分子式 |
C15H10N2O |
|---|---|
分子量 |
234.25 g/mol |
IUPAC名 |
14,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,10,12(16)-heptaen-13-one |
InChI |
InChI=1S/C15H10N2O/c18-15-12-7-10-6-5-9-3-1-2-4-11(9)14(10)17-13(12)8-16-15/h1-7H,8H2,(H,16,18) |
InChIキー |
OBEXEWCWJARVFD-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=C3C=CC4=CC=CC=C4C3=N2)C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B15283191.png)
![6-(2-Chlorophenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283199.png)
![2-{[3-cyano-2-oxo-3-(4-oxo-3,4-dihydro-2(1H)-quinazolinylidene)propyl]sulfanyl}-4,6-dimethylnicotinonitrile](/img/structure/B15283212.png)



![6-(2-Furyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283251.png)
![N-(2,5-dimethoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15283254.png)
![N-[3,5-bis(dimethylamino)-2,4,6-trimethylphenyl]-N,N-dimethylamine](/img/structure/B15283257.png)

![6-(1-Adamantyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283268.png)

![N-{1-[(butylamino)carbonyl]-3-methylbutyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B15283282.png)
![12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 5-bromo-2-furoate](/img/structure/B15283286.png)
